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molecular formula C8H8N4O B8571732 2-Methyl-6-(1h-1,2,4-triazol-1-yl)pyridin-3-ol

2-Methyl-6-(1h-1,2,4-triazol-1-yl)pyridin-3-ol

Cat. No. B8571732
M. Wt: 176.18 g/mol
InChI Key: BQEWRBDNHXOAAV-UHFFFAOYSA-N
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Patent
US08188098B2

Procedure details

Acetic acid 2-methyl-6-[1,2,4]triazol-1-yl-pyridin-3-yl ester (125 mg, 0.57 mmol) was added to 2 M aqueous sodium hydroxide solution (1.6 mL) at 0° C. to give a slurry, and the mixture was stirred at 0° C. for 20 min and then at room temperature for 3 h. 2 M Aqueous hydrochloric acid was added to bring the pH to 6, and the mixture was extracted four times with ethyl acetate. The organic layers were combined and the solvent was evaporated to dryness to give 2-methyl-6-[1,2,4]triazol-1-yl-pyridin-3-ol (96 mg, 95%) as a white powder. 1H NMR (300 MHz, DMSO-d6) δ 2.36 (s, 3H), 7.33 (d, 1H, J=8.7 Hz), 7.51 (d, 1H, J=8.5 Hz), 8.18 (s, 1H), 9.12 (s, 1H), 10.19 (br s, 1H).
Name
Acetic acid 2-methyl-6-[1,2,4]triazol-1-yl-pyridin-3-yl ester
Quantity
125 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([O:8]C(=O)C)=[CH:6][CH:5]=[C:4]([N:12]2[CH:16]=[N:15][CH:14]=[N:13]2)[N:3]=1.[OH-].[Na+].Cl>>[CH3:1][C:2]1[C:7]([OH:8])=[CH:6][CH:5]=[C:4]([N:12]2[CH:16]=[N:15][CH:14]=[N:13]2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
Acetic acid 2-methyl-6-[1,2,4]triazol-1-yl-pyridin-3-yl ester
Quantity
125 mg
Type
reactant
Smiles
CC1=NC(=CC=C1OC(C)=O)N1N=CN=C1
Name
Quantity
1.6 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 0° C. for 20 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give a slurry
WAIT
Type
WAIT
Details
at room temperature for 3 h
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted four times with ethyl acetate
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated to dryness

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
CC1=NC(=CC=C1O)N1N=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 96 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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